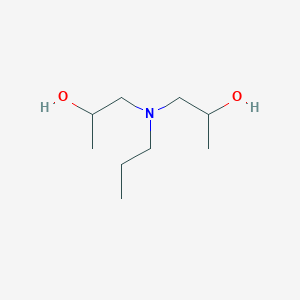

Propane, 1-(bis-2-hydroxypropyl)amino-

Description

Its structure features a propane backbone modified by amino and hydroxyl functional groups, making it a polar, water-soluble compound. This class of amino alcohols is often utilized in pharmaceutical synthesis, surfactants, and polymer chemistry due to their dual reactivity (amine and hydroxyl groups) .

Properties

CAS No. |

20919-81-7 |

|---|---|

Molecular Formula |

C9H21NO2 |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-[2-hydroxypropyl(propyl)amino]propan-2-ol |

InChI |

InChI=1S/C9H21NO2/c1-4-5-10(6-8(2)11)7-9(3)12/h8-9,11-12H,4-7H2,1-3H3 |

InChI Key |

VSUZYIMAWHNPOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC(C)O)CC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL typically involves the reaction of propylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Reactants: Propylamine and propylene oxide.

Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction.

Catalysts: Acid or base catalysts can be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of 1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

Continuous Flow Reactors: These reactors provide a constant supply of reactants and continuous removal of products.

Temperature and Pressure Control: Maintaining optimal temperature and pressure is crucial for maximizing yield and purity.

Purification: The final product is purified using distillation or crystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form secondary or primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, particularly in the production of polyurethane foams.

Biology: Investigated for its potential use in biochemical assays and as a reagent in protein modification.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Widely used in the production of polyurethane foams, coatings, and adhesives due to its high reactivity and low odor.

Mechanism of Action

The mechanism of action of 1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL involves its interaction with various molecular targets and pathways. The hydroxyl group and tertiary amine functionality allow it to participate in hydrogen bonding and nucleophilic substitution reactions. These interactions facilitate its role as a catalyst in polyurethane foam production by promoting the formation of urethane linkages.

Comparison with Similar Compounds

Structural Analogues

2-Propanol, 1-[Bis(2-hydroxyethyl)amino]- (CAS 6712-98-7)

- Structure : Differs by replacing hydroxypropyl groups with hydroxyethyl substituents.

- Properties :

- Applications : Used as a chelating agent and intermediate in organic synthesis.

2-(Diisopropylamino)ethanol Hydrochloride (CAS 63051-68-3)

- Structure: Contains a diisopropylamino group and ethanol backbone.

- Properties :

- Applications : Common in pharmaceutical formulations as a buffering agent.

1-[{2-[Bis(2-hydroxypropyl)amino]ethyl}(2-hydroxyethyl)amino]-2-propanol (CAS 845526-22-9)

- Structure: Additional hydroxyethyl group on the amino nitrogen, increasing molecular complexity.

- Properties :

Physicochemical Properties

Notes:

- The target compound’s estimated higher boiling point (vs. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-) stems from increased molecular weight and hydroxyl group density .

- Water solubility trends correlate with hydroxyl group count and ionic character (e.g., hydrochloride salts enhance solubility) .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(bis-2-hydroxypropyl)amino-propane under laboratory conditions?

- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters such as temperature (80–120°C), molar ratios (1:2 to 1:3 amine:epoxide), and catalyst type (e.g., acidic vs. basic). Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using H NMR to confirm regioselectivity . Purification via fractional distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity product.

Q. How can researchers validate the structural integrity of 1-(bis-2-hydroxypropyl)amino-propane using spectroscopic techniques?

- Methodological Answer : Combine C NMR to confirm carbon environments (e.g., hydroxypropyl groups at δ 60–70 ppm) and FTIR for functional group analysis (O–H stretch: 3200–3600 cm, N–H bend: 1550–1650 cm). Mass spectrometry (ESI-MS) can verify molecular ion peaks ([M+H]) and fragmentation patterns. Cross-reference spectral data with analogous compounds like 2-amino-2-methyl-1-propanol .

Q. What are the key considerations for assessing the compound’s solubility and stability in aqueous vs. organic matrices?

- Methodological Answer : Conduct phase-solubility studies in buffers (pH 3–10) and solvents (e.g., DMSO, ethanol). Use UV-Vis spectroscopy to monitor degradation under light/heat (25–60°C). Stability assays should include HPLC analysis to track decomposition products (e.g., oxidation of hydroxypropyl groups) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in thermodynamic data for 1-(bis-2-hydroxypropyl)amino-propane?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict ΔH° and ΔG°, comparing results with experimental values from NIST thermochemical databases . Discrepancies may arise from solvent effects or isomerization; validate using isothermal titration calorimetry (ITC) under controlled conditions.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use ab initio molecular dynamics (AIMD) simulations to model transition states, focusing on steric hindrance from bis-hydroxypropyl groups. Kinetic studies (e.g., pseudo-first-order conditions) can quantify rate constants, while F NMR probes fluorinated analogs to track regiochemical outcomes .

Q. How can researchers address conflicting data on the compound’s hydrogen-bonding network in crystalline vs. solution states?

- Methodological Answer : Employ single-crystal X-ray diffraction to resolve solid-state H-bonding patterns. Compare with solution-phase data from NOESY NMR and Raman spectroscopy. For dynamic behavior, use molecular dynamics (MD) simulations with explicit solvent models .

Q. What advanced separation techniques are suitable for isolating enantiomeric forms of 1-(bis-2-hydroxypropyl)amino-propane?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases (methanol/acetonitrile) can resolve enantiomers. Validate enantiopurity via circular dichroism (CD) spectroscopy. For preparative-scale isolation, simulate moving bed (SMB) chromatography offers higher throughput .

Methodological Notes

- Data Validation : Cross-check experimental results with NIST Standard Reference Data and replicate studies under varying conditions (e.g., inert atmosphere vs. ambient) to mitigate artifacts.

- Theoretical Frameworks : Link findings to broader concepts like the Baldwin’s rules for cyclization or Curtin-Hammett kinetics to contextualize reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.